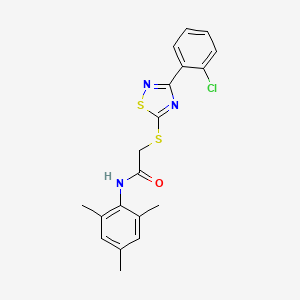![molecular formula C13H12N2O3S B2533963 N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-50-8](/img/structure/B2533963.png)
N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur. The benzothiazole ring is substituted with a methyl group at the 6th position . The compound also contains a 1,4-dioxane ring, which is a type of ether. The carboxamide group (-CONH2) is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and 1,4-dioxane rings, and the introduction of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Removal of Industrial Waste
- Magnetic Nanoadsorbent Synthesis : A study by Zargoosh et al. (2015) described the use of a similar compound, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, in synthesizing a magnetic nanoadsorbent. This nanoadsorbent showed high efficiency in removing Zn2+ and Cd2+ ions from industrial wastes, highlighting its potential for environmental cleanup and waste treatment applications. (Zargoosh et al., 2015)
Pharmaceutical and Medicinal Chemistry
- Antibacterial Activity : Research by Palkar et al. (2017) synthesized novel analogs of N-(6-substituted-1,3-benzo[d]thiazol-2-yl) derivatives which displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This demonstrates the potential of these compounds in developing new antibacterial agents. (Palkar et al., 2017)
- Antifungal and Antimicrobial Activity : A study by Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities. This suggests their potential in antimicrobial drug development. (Alhameed et al., 2019)
Chemical Synthesis and Industrial Applications
- Catalysis : Das et al. (2016) described thiazolium carbene-based catalysts for N-formylation and N-methylation of amines using CO2, highlighting the role of thiazole derivatives in sustainable and efficient chemical synthesis. (Das et al., 2016)
- Microwave-Assisted Synthesis : Faty et al. (2011) reported the microwave-assisted synthesis of pyrido[3,2-f][1,4]thiazepines, a process that yielded better results than traditional methods. This indicates the efficiency of microwave techniques in synthesizing thiazole derivatives. (Faty et al., 2011)
Mecanismo De Acción
Target of Action
The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown to have a higher inhibitory effect on COX-1, as indicated by its lower IC50 value .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating these symptoms .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that thiazole-based compounds have shown significant anti-inflammatory and cytotoxic activities . These compounds interact with various enzymes and proteins, leading to changes in biochemical reactions. For instance, some thiazole derivatives have shown to inhibit the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . For instance, some thiazole derivatives have shown to inhibit albumin denaturation, a process that is associated with inflammation .
Molecular Mechanism
The molecular mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is not fully understood. It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, some thiazole derivatives have shown to inhibit the COX enzymes, leading to a decrease in the production of prostaglandins .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Dosage Effects in Animal Models
It is known that thiazole derivatives have shown significant anti-inflammatory activity at certain dosages .
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Subcellular Localization
Thiazole derivatives are known to interact with various cellular components .
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-2-3-9-11(6-8)19-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKFYVYJDBBXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2533884.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2533885.png)

![(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2533889.png)



![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

![2-(2-Bromophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2533895.png)
![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)
![3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2533901.png)
![N~6~-(3-methylbutyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)